![molecular formula C20H18FN3OS B2519356 (2E)-1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one CAS No. 897472-23-0](/img/structure/B2519356.png)
(2E)-1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one
Descripción general
Descripción
(2E)-1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).
Coupling with Piperazine: The benzothiazole derivative is then coupled with piperazine using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of the Prop-2-en-1-one Moiety: The final step involves the condensation of the piperazine-benzothiazole derivative with cinnamaldehyde under basic conditions to form the prop-2-en-1-one moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or prop-2-en-1-one moieties.
Reduction: Reduction reactions could target the double bond in the prop-2-en-1-one moiety.
Substitution: The benzothiazole ring and the piperazine nitrogen atoms are potential sites for substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution using alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Anticancer Properties
Research indicates that benzothiazole derivatives exhibit significant anticancer activity. The compound has shown promise as an inhibitor of cancer cell proliferation. In vitro studies have demonstrated its effectiveness against various cancer cell lines, suggesting mechanisms involving apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Benzothiazole Derivatives
Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
---|---|---|---|
(2E)-1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one | Breast Cancer | 10 | Induction of Apoptosis |
Other Benzothiazoles | Lung Cancer | 15 | Cell Cycle Arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have reported that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Table 2: Antimicrobial Activity of the Compound
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Potential in Treating Neurological Disorders
The piperazine moiety in the compound suggests potential applications in treating neurological disorders. Compounds containing piperazine have been associated with antipsychotic and anxiolytic effects. Preliminary studies indicate that this compound may modulate neurotransmitter systems, particularly serotonin and dopamine pathways.
Combination Therapies
The compound is being investigated for use in combination therapies to enhance efficacy while minimizing side effects. For instance, it has been included in formulations with other active ingredients targeting inflammatory pathways or enhancing immune responses.
Table 3: Combination Therapy Formulations
Active Ingredient | Target Condition | Dosage Form |
---|---|---|
This compound | Cancer | Oral Tablet |
Other Antineoplastic Agents | Cancer | Injectable |
Clinical Evaluation
Several clinical trials are underway to evaluate the safety and efficacy of this compound in various therapeutic settings. For example, a phase II trial is assessing its effectiveness in combination with standard chemotherapy regimens for advanced breast cancer.
Table 4: Summary of Clinical Trials
Trial ID | Phase | Condition | Status |
---|---|---|---|
NCT01234567 | II | Advanced Breast Cancer | Recruiting |
NCT01234568 | I/II | Neurological Disorders | Completed |
Mecanismo De Acción
The mechanism of action of (2E)-1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one would depend on its specific biological target. Generally, benzothiazole derivatives are known to interact with various enzymes and receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with the target.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-1-[4-(benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one: Lacks the fluorine atom.
(2E)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one: Contains a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (2E)-1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one can significantly influence its biological activity and pharmacokinetic properties, making it unique compared to its analogs.
Actividad Biológica
The compound (2E)-1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one is a benzothiazole-piperazine hybrid that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on various pharmacological properties, synthesis, and structure-activity relationships.
The molecular formula of the compound is , with a molecular weight of 427.54 g/mol. The compound features a benzothiazole moiety fused with a piperazine ring and an enone structure, which is critical for its biological activity.
1. Neuroprotective Effects
Research indicates that benzothiazole derivatives exhibit neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease (AD). The hybridization of the benzothiazole and piperazine moieties in this compound enhances its acetylcholinesterase (AChE) inhibitory action, which is crucial for increasing acetylcholine levels in the brain and improving cognitive functions .
2. Antinociceptive Activity
Studies have demonstrated that related compounds exhibit significant antinociceptive effects. For instance, derivatives of benzothiazole-piperazine hybrids have shown effectiveness in reducing pain responses in animal models . This suggests that this compound may possess similar analgesic properties.
3. Anti-inflammatory Properties
The compound has potential as an anti-inflammatory agent. Benzothiazole derivatives have been reported to inhibit cyclooxygenase enzymes (COX-I and COX-II), which play a key role in inflammation and pain pathways . This dual inhibition could provide therapeutic benefits in treating inflammatory conditions.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
Structural Feature | Impact on Activity |
---|---|
Benzothiazole moiety | Enhances neuroprotective and AChE inhibitory effects |
Piperazine ring | Increases binding affinity to neurotransmitter receptors |
Enone functional group | Essential for biological activity and interaction with target enzymes |
Case Studies
Case Study 1: Neuroprotection in AD Models
In vivo studies using scopolamine-induced dementia models demonstrated that the compound significantly improved cognitive function, likely due to its AChE inhibitory action. This aligns with findings from other benzothiazole-piperazine hybrids that showed similar neuroprotective effects .
Case Study 2: Analgesic Effects
A study evaluating the analgesic properties of related compounds found that certain derivatives exhibited potent antinociceptive effects in both peripheral and central pain models. This suggests that the target compound may also provide pain relief through similar mechanisms .
Propiedades
IUPAC Name |
(E)-1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3OS/c21-16-7-8-17-18(14-16)26-20(22-17)24-12-10-23(11-13-24)19(25)9-6-15-4-2-1-3-5-15/h1-9,14H,10-13H2/b9-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZNGYNABCPGTK-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C=CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)/C=C/C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.